3-(4-(Trifluoromethoxy)phenoxy)azetidine
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Overview
Description
3-(4-(Trifluoromethoxy)phenoxy)azetidine: is a chemical compound with the following properties:
IUPAC Name: 3-[4-(trifluoromethyl)phenoxy]azetidine
Molecular Formula: CHFNO
Molecular Weight: 217.19 g/mol
InChI Code: 1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Preparation Methods
Synthetic Routes: The synthetic routes for 3-(4-(trifluoromethoxy)phenoxy)azetidine are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents.
Industrial Production Methods: Industrial-scale production methods for this compound are not well-established. Research and development efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity: 3-(4-(Trifluoromethoxy)phenoxy)azetidine may undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Ring-Opening Reactions: The azetidine ring can open under specific conditions.
Nucleophiles: Used for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development.
Agrochemicals: Pesticides or herbicides.
Materials Science: For designing novel materials.
Mechanism of Action
The exact mechanism of action for this compound remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare 3-(4-(Trifluoromethoxy)phenoxy)azetidine with other related compounds to highlight its unique features.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)15-9-5-14-6-9/h1-4,9,14H,5-6H2 |
InChI Key |
IOWKZCKISZKBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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